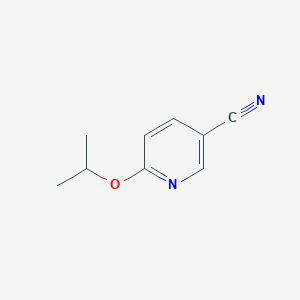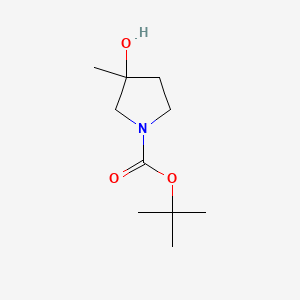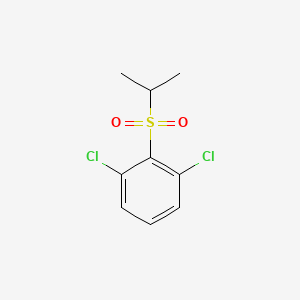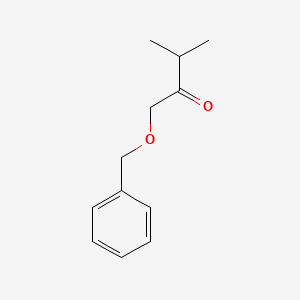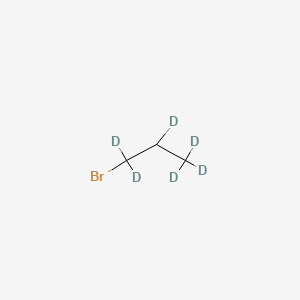
1-Bromopropane-d7
Overview
Description
1-Bromopropane-d7 is a deuterated derivative of 1-bromopropane. It is a compound where six hydrogen atoms in the propane molecule are replaced by deuterium, a stable isotope of hydrogen. This substitution makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Mechanism of Action
Target of Action
It’s parent compound, 1-bromopropane, is known to disrupt the follicle growth process in non-pregnant female rats . This suggests that 1-Bromopropane-d7 may interact with similar biological targets, potentially influencing reproductive processes.
Mode of Action
It’s known that deuterium substitution can impact the pharmacokinetics and metabolic spectrum of pharmaceuticals . Therefore, it’s plausible that the deuterium atoms in this compound could alter its interaction with biological targets compared to 1-Bromopropane.
Biochemical Pathways
This compound likely affects similar biochemical pathways as 1-Bromopropane. The parent compound, 1-Bromopropane, is known to disrupt the follicle growth process in non-pregnant female rats . This suggests that this compound may influence reproductive pathways.
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound may differ from those of 1-Bromopropane due to the presence of deuterium atoms.
Result of Action
Given its structural similarity to 1-bromopropane, it’s plausible that it may have similar effects, such as disrupting the follicle growth process in non-pregnant female rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can impact its stability . Furthermore, its use and disposal must be managed carefully to prevent environmental contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromopropane-d7 typically involves the bromination of deuterated propane. One common method is the free-radical addition of bromine to deuterated propene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-Bromopropane-d7 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.
Elimination Reactions: The compound can undergo elimination reactions to form deuterated alkenes.
Oxidation and Reduction: Although less common, it can also be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions, often in non-polar solvents like hexane.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
Substitution: Products include deuterated alcohols, nitriles, and amines.
Elimination: Deuterated alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents used, products can range from deuterated carboxylic acids to deuterated alkanes.
Scientific Research Applications
1-Bromopropane-d7 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and in the study of catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromopropane: The non-deuterated analog of 1-Bromopropane-d7.
1-Bromo-2,2,3,3,3-pentadeuteriopropane: Another deuterated derivative with a different substitution pattern.
1-Bromo-3,3,3-trideuteriopropane: A partially deuterated analog.
Uniqueness
This compound is unique due to its high degree of deuteration, which makes it particularly useful in studies requiring precise isotopic labeling. Its properties differ from non-deuterated and partially deuterated analogs, providing distinct advantages in specific research applications.
Properties
IUPAC Name |
1-bromo-1,1,2,3,3,3-hexadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-CNQUWIHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C([2H])([2H])[2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631785 | |
| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61909-26-0 | |
| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61909-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


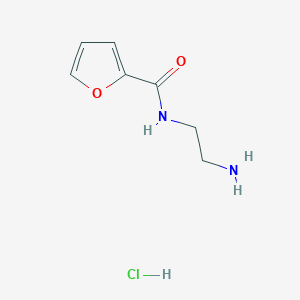
![[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1290667.png)
![7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride](/img/structure/B1290670.png)
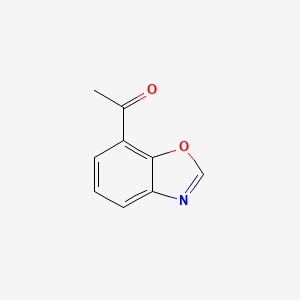
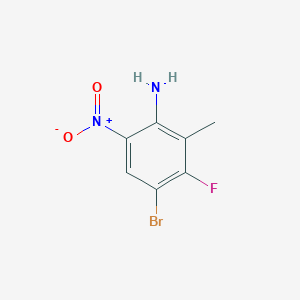
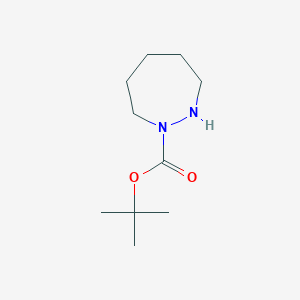
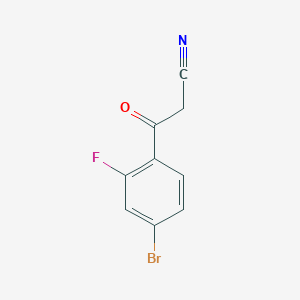
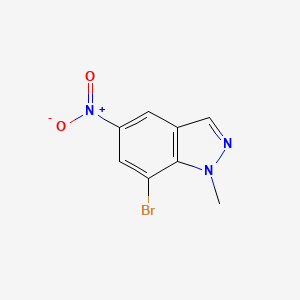
![3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B1290678.png)
![2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B1290680.png)
